molecular formula C22H21N5O6S2 B2393852 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4,5-trimethoxybenzamide CAS No. 851784-29-7

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4,5-trimethoxybenzamide

Cat. No. B2393852
CAS RN: 851784-29-7
M. Wt: 515.56
InChI Key: DPFNMJVRPSAFHI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to analyze its structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the benzo[d]thiazol-2-ylamino group might be involved in nucleophilic substitution reactions, while the oxadiazol ring might participate in electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be measured experimentally or predicted using computational methods .

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole derivatives have gained attention as potential anti-tubercular agents. Recent synthetic developments have led to the discovery of compounds with inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis) – the causative agent of tuberculosis. Researchers have compared the inhibitory concentrations of these newly synthesized molecules with standard reference drugs. Notably, the benzothiazole derivatives demonstrated promising inhibition potency against M. tuberculosis .

Light Emitting Diodes (LEDs) and Solar Cells

Benzothiazole-based molecules have desirable optical and electronic properties, making them suitable for LEDs and solar cells. By tuning their molecular structure, scientists can optimize their performance in these energy-related applications .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These could be assessed through laboratory testing and risk assessment .

Future Directions

Future research on this compound could involve further studies of its synthesis, structure, reactivity, and biological activity. It could also include the development of new methods for its preparation and analysis, as well as investigations of its potential applications .

properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O6S2/c1-30-14-8-12(9-15(31-2)19(14)32-3)20(29)23-10-18-26-27-22(33-18)34-11-17(28)25-21-24-13-6-4-5-7-16(13)35-21/h4-9H,10-11H2,1-3H3,(H,23,29)(H,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFNMJVRPSAFHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4,5-trimethoxybenzamide

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